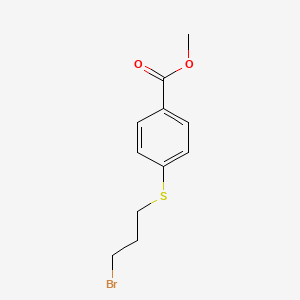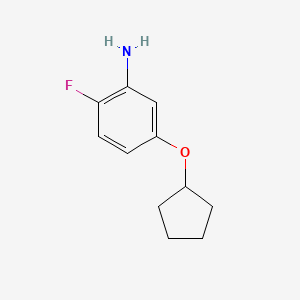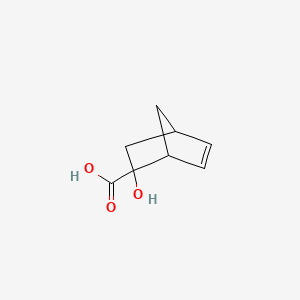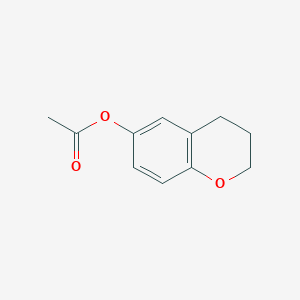
(5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative containing a thiophene ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the introduction of a boronic acid group to a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiophene derivatives.
Substitution: N-alkyl or N-acyl thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions between boronic acids and biological molecules. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and nucleotides.
Medicine
In medicinal chemistry, this compound can be used in the design of new drugs. Boronic acids have been explored as potential inhibitors of enzymes such as proteases and kinases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, potentially inhibiting the activity of enzymes that contain diol groups in their active sites. The thiophene ring can also participate in π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: These compounds also contain a heterocyclic ring and have been studied for their antimicrobial properties.
Thiophene derivatives: Other thiophene-based compounds have been explored for their electronic properties and applications in organic semiconductors.
Uniqueness
The uniqueness of (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid lies in its combination of a boronic acid group and a thiophene ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
Properties
Molecular Formula |
C10H18BNO2S |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
[5-[(2,2-dimethylpropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-10(2,3)7-12-6-8-4-5-9(15-8)11(13)14/h4-5,12-14H,6-7H2,1-3H3 |
InChI Key |
BAFNLLOJBFAUSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCC(C)(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8303085.png)





